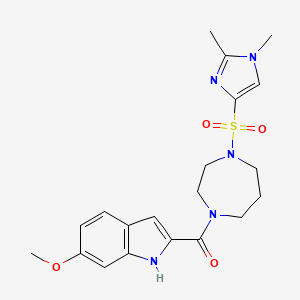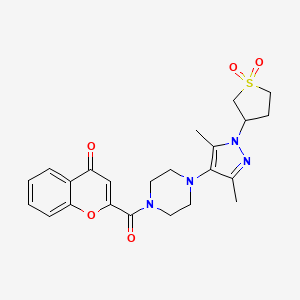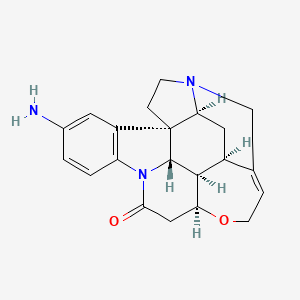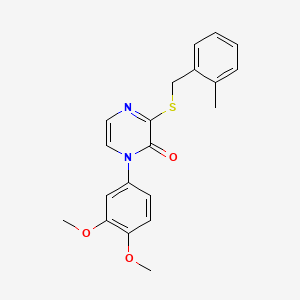![molecular formula C23H23N5O2 B2706251 N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-09-6](/img/structure/B2706251.png)
N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is the FMS-like tyrosine kinase 3 (FLT3) enzyme . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components .
Mode of Action
This compound interacts with its target FLT3 by inhibiting its activity . This compound is designed to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of FLT3 . By doing so, it prevents the phosphorylation and subsequent activation of FLT3, thereby inhibiting the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of FLT3 by this compound affects several downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound disrupts these pathways, leading to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
A predictive kinetic study has calculated several adme (absorption, distribution, metabolism, and excretion) descriptors for similar compounds . These descriptors can provide insights into the bioavailability of the compound, but further studies are needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . These effects are particularly pronounced in cancer cells that overexpress FLT3, such as certain types of leukemia .
生化分析
Biochemical Properties
The compound N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been synthesized as an inhibitor of FLT3, a type of kinase . Kinases are enzymes that play crucial roles in signal transduction pathways, and their inhibition can have profound effects on cellular processes .
Cellular Effects
In cellular assays, this compound has shown remarkable anticancer activity, particularly against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the FLT3 kinase domain . This binding interaction likely results in the inhibition of FLT3, leading to changes in gene expression and cellular processes.
属性
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-3-7-17-10-12-18(13-11-17)26-21(29)15-27-16-24-22-20(23(27)30)14-25-28(22)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKWPZZXLJGSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706168.png)

![3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2706170.png)
![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)





![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)
